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molecular formula C13H7BrClNS B8587077 7-Bromo-4-chloro-2-phenylthieno[3,2-c]pyridine CAS No. 690636-05-6

7-Bromo-4-chloro-2-phenylthieno[3,2-c]pyridine

Cat. No. B8587077
M. Wt: 324.62 g/mol
InChI Key: RITWEQMKHMCDET-UHFFFAOYSA-N
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Patent
US07199119B2

Procedure details

A mixture of 7-bromo-2-phenyl-5H-thieno[3,2-c]pyridin-4-one 3 (2.28 g, 7.5 mmol) in phosphorus oxychloride (27 mL) was heated at reflux for 21 h. The reaction mixture was basified to pH 5–6 by the addition of saturated aqueous sodium carbonate and extracted with dichloromethane (1×). The organic layer was dried over Na2SO4, filtered, and the filtrate was purified by silica gel column chromatography (eluent: hexane:EtOAc, 97:3) to give 95. 1H NMR (400 MHz, CDCl3) δ: 7.41–7.52 (m, 3H), 7.72–7.78 (m, 3H), 8.28 (s, 1H). MS (EI) m/z (M+H+) 324.
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]2[S:11][C:10]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)=[CH:9][C:4]=2[C:5](=O)[NH:6][CH:7]=1.C(=O)([O-])[O-].[Na+].[Na+].P(Cl)(Cl)([Cl:26])=O>>[Br:1][C:2]1[C:3]2[S:11][C:10]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)=[CH:9][C:4]=2[C:5]([Cl:26])=[N:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2.28 g
Type
reactant
Smiles
BrC=1C2=C(C(NC1)=O)C=C(S2)C2=CC=CC=C2
Name
Quantity
27 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 21 h
Duration
21 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was purified by silica gel column chromatography (eluent: hexane:EtOAc, 97:3)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C2=C(C(=NC1)Cl)C=C(S2)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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